molecular formula C16H26O14S2 B098437 [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate CAS No. 15410-48-7

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate

Cat. No.: B098437
CAS No.: 15410-48-7
M. Wt: 506.5 g/mol
InChI Key: APQICAKGPZGHER-UHFFFAOYSA-N
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Description

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple acetoxy and methylsulfonyloxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of hydroxyl groups: The hydroxyl groups in the starting material are protected using acetylation to form acetoxy groups.

    Introduction of methylsulfonyloxy groups: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyloxy groups.

    Final acetylation: The final step involves acetylation to ensure all hydroxyl groups are converted to acetoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methylsulfonyloxy groups can be substituted by nucleophiles, leading to the formation of new compounds.

    Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Methanesulfonyl chloride: Used for introducing methylsulfonyloxy groups.

    Acetic anhydride: Used for acetylation reactions.

    Bases (e.g., pyridine): Used to facilitate substitution reactions.

    Acids or bases: Used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetoxy groups yields the corresponding hydroxyl derivatives.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate involves its interaction with specific molecular targets and pathways. The acetoxy and methylsulfonyloxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]
  • [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-methyl-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate]

Uniqueness

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is unique due to its specific combination of acetoxy and methylsulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.

Properties

CAS No.

15410-48-7

Molecular Formula

C16H26O14S2

Molecular Weight

506.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate

InChI

InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3

InChI Key

APQICAKGPZGHER-UHFFFAOYSA-N

SMILES

CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)O[C@H](COS(=O)(=O)C)[C@H]([C@@H]([C@@H](COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

15410-54-5

Synonyms

1-O,6-O-Bis(methylsulfonyl)-D-mannitol 2,3,4,5-tetraacetate

Origin of Product

United States

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